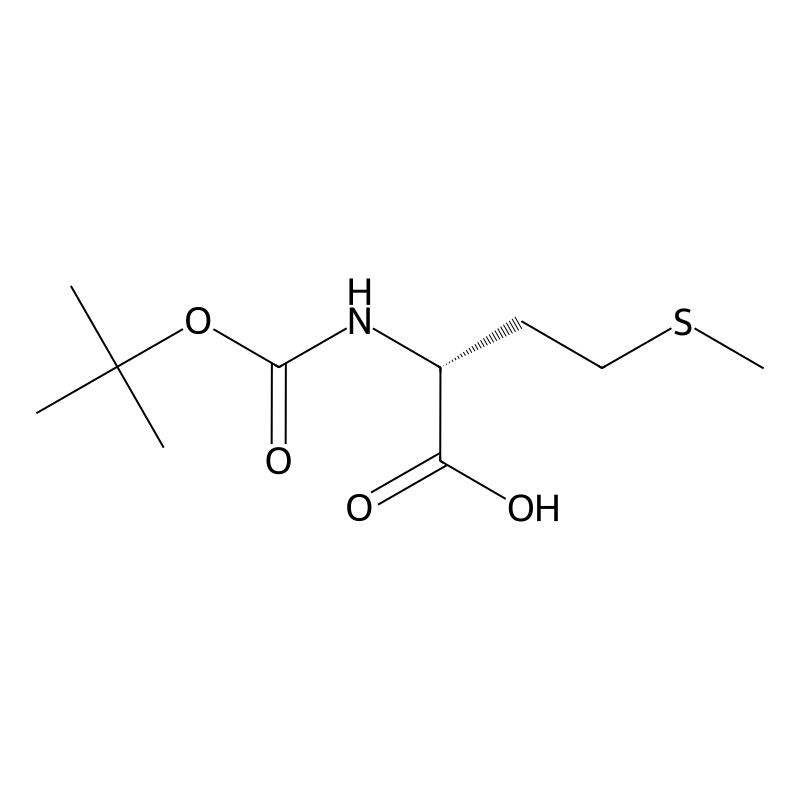

Boc-D-Met-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-D-Met-OH (N-tert-Butoxycarbonyl-D-methionine) is a highly specified chiral building block utilized primarily in Boc-strategy solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). Featuring a tert-butoxycarbonyl (Boc) protected alpha-amine and the D-enantiomer of the methionine thioether side chain, it is a critical precursor for engineering proteolytically stable peptide therapeutics. For industrial procurement, the defining quality metrics are high enantiomeric purity (typically ≥99% ee) and strict control over the methionine sulfoxide oxidation impurity. High-purity commercial grades ensure predictable coupling kinetics and prevent the accumulation of difficult-to-separate sequence deletions or oxidized byproducts during downstream active pharmaceutical ingredient (API) manufacturing .

Substituting Boc-D-Met-OH with generic alternatives fundamentally alters synthesis viability and final product efficacy. Replacing it with Fmoc-D-Met-OH forces a shift from acid-labile to base-labile deprotection chemistry; the repeated use of piperidine in Fmoc-SPPS can trigger severe base-catalyzed side reactions, such as aspartimide formation in susceptible sequences, drastically reducing crude purity [1]. Conversely, substituting with the L-enantiomer (Boc-L-Met-OH) sacrifices the steric resistance conferred by the D-amino acid, rendering the resulting peptide highly susceptible to endogenous proteases and severely reducing its in vivo half-life [2]. Finally, attempting to use unprotected D-Methionine requires in-house Boc-protection, which introduces unnecessary synthetic steps, yield losses, and a high risk of partial thioether oxidation to sulfoxide during handling.

References

Proteolytic Stability and Half-Life Extension

The incorporation of D-amino acids is a primary strategy for overcoming the rapid enzymatic degradation of native peptides. Substituting L-methionine with D-methionine (via Boc-D-Met-OH) alters the local peptide backbone stereochemistry, preventing recognition by endogenous proteases. Studies demonstrate that D-amino acid substitutions can extend the plasma half-life of therapeutic peptides from mere minutes to several hours, often achieving a 10-fold or greater increase in systemic stability compared to their all-L counterparts [1].

| Evidence Dimension | In vivo plasma half-life |

| Target Compound Data | D-Met substituted peptide: Extended half-life (hours) |

| Comparator Or Baseline | Boc-L-Met-OH (L-Met peptide): Rapid degradation (minutes) |

| Quantified Difference | Up to 10-fold or greater increase in proteolytic stability |

| Conditions | In vivo plasma/serum stability assays |

Procuring the D-enantiomer is essential for developing peptide therapeutics with viable dosing intervals and systemic bioavailability.

Suppression of Base-Catalyzed Side Reactions in SPPS

In sequences containing sensitive motifs (e.g., Asp-Gly), the choice of protecting group strategy is critical. Fmoc-D-Met-OH requires basic deprotection (e.g., 20% piperidine), which promotes base-catalyzed aspartimide formation and subsequent racemization or chain cleavage. Utilizing Boc-D-Met-OH allows for TFA-based acidic deprotection, completely avoiding strong bases. This strategic choice can prevent the 10-30% loss in crude purity typically associated with aspartimide cyclization in Fmoc-SPPS[1].

| Evidence Dimension | Crude peptide purity (Asp-Gly containing sequences) |

| Target Compound Data | Boc-D-Met-OH (Acid deprotection): Minimal aspartimide formation |

| Comparator Or Baseline | Fmoc-D-Met-OH (Base deprotection): 10-30% purity loss due to aspartimide |

| Quantified Difference | Prevention of 10-30% yield loss from base-catalyzed side reactions |

| Conditions | Solid-phase peptide synthesis of aspartimide-prone sequences |

Selecting Boc over Fmoc chemistry maximizes crude yield and simplifies HPLC purification for complex, base-sensitive peptide sequences.

Precursor Efficiency and Oxidation Control

Using commercially available, high-purity Boc-D-Met-OH (≥98% assay) is highly preferred over performing in-house Boc-protection on unprotected D-Methionine. Methionine's thioether side chain is highly susceptible to oxidation. In-house protection protocols often result in incomplete conversion and elevated levels of methionine sulfoxide impurities, capping isolated yields at ~80-85% . Procuring the pre-protected, chromatography-grade building block eliminates this synthetic bottleneck and ensures sulfoxide impurities remain below critical thresholds.

| Evidence Dimension | Synthetic efficiency and impurity control |

| Target Compound Data | Pre-protected Boc-D-Met-OH: ≥98% purity, controlled sulfoxide |

| Comparator Or Baseline | Unprotected D-Methionine: ~80-85% yield after in-house protection, higher oxidation risk |

| Quantified Difference | Eliminates a synthetic step and prevents ~15-20% yield loss |

| Conditions | Industrial scale-up and precursor preparation |

Purchasing the pre-protected building block reduces manufacturing time, limits oxidation risks, and ensures reproducible downstream coupling.

Synthesis of Protease-Resistant Peptide Therapeutics

Boc-D-Met-OH is a critical building block when engineering peptide drugs that require extended systemic circulation. By incorporating the D-enantiomer, researchers can effectively block endogenous protease cleavage sites, thereby extending the in vivo half-life of the API and enabling less frequent dosing regimens compared to L-enantiomer baselines [1].

Large-Scale Liquid-Phase Peptide Synthesis (LPPS)

For industrial-scale LPPS, Boc-D-Met-OH is highly preferred over Fmoc derivatives. The Boc deprotection yields gaseous byproducts (isobutylene and carbon dioxide), which simplify the purification of intermediates and significantly reduce solvent and reagent costs during multi-kilogram manufacturing .

Assembly of Base-Sensitive Peptide Sequences

In the synthesis of complex peptides containing motifs highly prone to aspartimide formation (such as Asp-Gly or Asp-Ser), utilizing Boc-D-Met-OH within a complete Boc-SPPS strategy avoids the repeated use of piperidine. This prevents base-catalyzed cyclization and racemization, ensuring high crude purity and reducing the burden on preparative HPLC [2].